molecular formula C16H26N2O B4892973 1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine

1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine

Cat. No. B4892973
M. Wt: 262.39 g/mol
InChI Key: JSTJIHGMUGAUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPP and is a piperazine derivative. DMPP has a molecular formula of C16H26N2O and a molecular weight of 262.39 g/mol.

Mechanism of Action

The mechanism of action of DMPP is not fully understood. However, it is believed to interact with various receptors in the brain, including the dopamine receptor and serotonin receptor. DMPP has been shown to have an affinity for these receptors, leading to the activation of certain signaling pathways.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the brain, leading to an increase in mood and motivation. DMPP has also been shown to have anxiolytic effects, reducing anxiety levels in animal models.

Advantages and Limitations for Lab Experiments

DMPP has several advantages for lab experiments, including its high purity and stability. The compound is also readily available, making it easy to obtain for research purposes. However, DMPP has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for DMPP research. One area of interest is the development of new drugs based on DMPP. The compound has shown promise as a ligand for various receptors, and further research could lead to the development of new drugs for the treatment of various psychiatric disorders. Another area of interest is the study of the long-term effects of DMPP on the brain and behavior. Further research is needed to determine the safety and efficacy of DMPP for use in humans.
Conclusion
In conclusion, DMPP is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its use as a ligand in drug design and has been shown to interact with various receptors in the brain. DMPP has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its potential toxicity. Further research is needed to determine the safety and efficacy of DMPP for use in humans and to develop new drugs based on this compound.

Synthesis Methods

DMPP can be synthesized using a variety of methods, including the reaction of 3-(3,5-dimethylphenoxy)propylamine with 4-methylpiperazine. Another method involves the reaction of 3-(3,5-dimethylphenoxy)propyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The synthesis of DMPP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMPP has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in drug design. DMPP has been shown to interact with various receptors, including the dopamine receptor and serotonin receptor. The compound has also been used in the development of new antipsychotic drugs.

properties

IUPAC Name

1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-14-11-15(2)13-16(12-14)19-10-4-5-18-8-6-17(3)7-9-18/h11-13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTJIHGMUGAUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,5-Dimethylphenoxy)propyl]-4-methylpiperazine

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